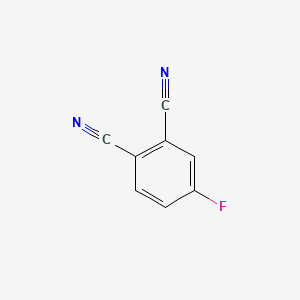

4-Fluorophthalonitrile

Description

Historical Context and Early Studies of Fluorinated Phthalonitriles

The study of phthalonitriles as precursors to the intensely colored and remarkably stable phthalocyanine (B1677752) pigments dates back to the early 20th century. scispace.com However, the systematic investigation of fluorinated phthalonitriles is a more recent development, driven by the quest for materials with enhanced properties. Early synthetic routes to fluorinated phthalonitriles often involved multi-step processes. For instance, the synthesis of 4-fluorophthalonitrile can be achieved from 4-fluorodiethylphthalate. researchgate.net Another approach involves the preparation of 4-fluorophthalic anhydride (B1165640), which can then be converted to the corresponding phthalonitrile (B49051). google.com One documented method for producing 4-fluorophthalic anhydride involves the reaction of 4-nitrophthalic anhydride with potassium fluoride (B91410). google.com These early synthetic efforts laid the groundwork for the broader exploration of fluorinated phthalonitriles in materials science.

Significance of Fluorine Substitution in Phthalonitrile Chemistry

The introduction of a fluorine atom onto the phthalonitrile scaffold has profound effects on the molecule's chemical and physical properties. Fluorine is the most electronegative element, and its presence significantly influences the electron distribution within the aromatic ring. scispace.com This electron-withdrawing nature enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. researchgate.net This reactivity is a cornerstone of its utility, allowing for the introduction of various functional groups to tailor the properties of the final products.

Furthermore, the incorporation of fluorine is a well-established strategy for increasing the thermal stability and chemical inertness of organic molecules. researchgate.net Polymers and other materials derived from this compound often exhibit superior performance in harsh environments. The fluorine atom can also impact the solubility and aggregation behavior of resulting compounds, such as phthalocyanines, which is a critical consideration in their application. scispace.com

Current Research Landscape and Emerging Trends

Current research involving this compound is vibrant and multifaceted, primarily revolving around its use as a versatile precursor. A significant area of focus is the synthesis of fluorinated phthalocyanines and subphthalocyanines. These macrocyclic compounds have applications in diverse fields, including as catalysts, in photodynamic therapy, and in organic electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). scispace.comrsc.org The fluorine substituents can tune the electronic properties of the phthalocyanine core, affecting their absorption and emission spectra. rsc.org

Another major trend is the utilization of this compound in the development of high-performance polymers. Through nucleophilic substitution reactions, the fluorine atom can be displaced to form ether linkages, leading to the creation of polyimides and other advanced polymers with exceptional thermal stability, low dielectric constants, and good mechanical properties. scispace.com These materials are highly sought after for applications in the aerospace and microelectronics industries. scispace.com

The reactivity of the fluorine atom in this compound also allows for the synthesis of asymmetrically substituted phthalocyanines, which are of interest for creating materials with specific directional properties. nih.gov This is achieved by first reacting this compound with a nucleophile to create a monosubstituted phthalonitrile, which is then used in a subsequent cyclotetramerization reaction. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its applications in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 65610-14-2 | sigmaaldrich.com |

| Molecular Formula | C₈H₃FN₂ | ontosight.ai |

| Molecular Weight | 146.12 g/mol | sigmaaldrich.com |

| Melting Point | 100-104 °C | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

Table 2: Selected Research Findings on the Use of this compound

| Application | Reactants | Key Conditions | Product | Noteworthy Findings | Reference |

| Synthesis of a Glycophthalonitrile | This compound, 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | - | Mono-substituted glycophthalonitrile | Nucleophilic substitution reaction with a 64% yield. | researchgate.netresearchgate.net |

| Synthesis of a Fluorous Phthalocyanine Precursor | This compound, 1H,1H,2H,2H-perfluorodecanethiol | Anhydrous K₂CO₃, Acetone, 60 °C, 16 h | 4-(1H,1H,2H,2H-perfluorodecanethiol)phthalonitrile | Demonstrates the susceptibility of the fluorine atom to nucleophilic displacement by a thiol. | scispace.com |

| Synthesis of a Dianhydride Monomer for Polyimides | This compound, 9,9-di-(4-hydroxyphenyl)-4,5-diazafluorene | Anhydrous potassium carbonate | Bis(ether dinitrile) | A key step in creating a monomer for high-performance, organo-soluble polyimides with low dielectric constants. | scispace.com |

| Synthesis of Inverted Methoxypyridinium Phthalocyanines | This compound, 4-hydroxy-3-methoxypyridine | - | - | Used as a starting material for potential photodynamic inactivation agents. | scispace.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEKYCCJLSRLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073601 | |

| Record name | 1,2-Benzenedicarbonitrile, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65610-14-2 | |

| Record name | 4-Fluoro-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65610-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarbonitrile, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065610142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarbonitrile, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 4 Fluorophthalonitrile

Optimized Synthetic Pathways

Optimization of synthetic routes is crucial for maximizing yield, reducing reaction times, and ensuring the purity of the final product. For 4-fluorophthalonitrile, this has involved refining classical reactions and exploring novel catalytic and convergent strategies.

Nucleophilic aromatic substitution (SNAr) stands as a primary method for introducing substituents onto an aromatic ring and is particularly effective for synthesizing fluorinated phthalonitriles. The reaction typically involves the displacement of a leaving group from an activated aromatic ring by a nucleophile. In the context of synthesizing derivatives that could lead to this compound, or are structurally similar, tetrafluorophthalonitrile (B154472) (F₄PN) is a common starting material.

The mechanism proceeds through a two-step addition-elimination process. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The aromaticity is then restored by the departure of a leaving group. The presence of strong electron-withdrawing groups, such as the two nitrile (-CN) groups in the phthalonitrile (B49051) structure, is essential as they stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. masterorganicchemistry.comlibretexts.org

Research into the synthesis of related fluorinated phthalocyanine (B1677752) precursors has led to the optimization of SNAr conditions. For instance, the reaction of tetrafluorophthalonitrile with an alcohol can be finely tuned to control the degree of substitution. rsc.org Key parameters that are optimized include the choice of base, solvent, and temperature.

Table 1: Comparison of Optimized SNAr Reaction Conditions for Fluorophthalonitrile Derivatives

| Parameter | Condition 1 | Condition 2 | Outcome |

|---|---|---|---|

| Starting Material | Tetrafluorophthalonitrile (F₄PN) | Tetrafluorophthalonitrile (F₄PN) | - |

| Nucleophile | 2-(2-thienyl)ethanol | 2-(2-thienyl)ethanol | - |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH proved more effective for selective monosubstitution. rsc.org |

| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | THF was used with NaH for the optimized procedure. rsc.org |

| Temperature | -50 °C (addition), then warming | 100 °C | The lower temperature protocol with NaH/THF gave a 93% yield of the monosubstituted product. rsc.org |

The optimized protocol often involves the slow addition of a pre-formed alcoholate (using a strong base like NaH) to a cooled solution of the fluorinated phthalonitrile. rsc.org This careful control of reaction conditions is vital for achieving high selectivity and yield, preventing the formation of di- or tri-substituted byproducts. rsc.org

While SNAr is a robust method, modern synthetic chemistry increasingly favors catalytic approaches to improve efficiency and reduce waste. For phthalonitrile synthesis in general, catalytic methods are well-established. For instance, the vapor-phase catalytic ammoxidation of substituted o-xylenes is a known industrial process. scirp.org This reaction introduces the two nitrile groups simultaneously through oxidation in the presence of ammonia (B1221849) over a heterogeneous catalyst, such as a V-Sb-Bi-Zr/γ-Al₂O₃ system. scirp.org

Applying this logic to this compound, a potential catalytic route would involve the ammoxidation of 4-fluoro-o-xylene. However, direct catalytic methods for this specific compound are not widely documented in the literature, suggesting that research is ongoing.

Another promising catalytic avenue is the cyanation of aryl halides. Transition-metal catalysis, particularly with palladium or nickel, has revolutionized the synthesis of aryl nitriles. organic-chemistry.org A potential pathway to this compound could start from a precursor like 1-fluoro-3,4-dihalobenzene. A palladium- or nickel-catalyzed double cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) could install the two nitrile groups. organic-chemistry.orgresearchgate.net These reactions often require specific phosphine (B1218219) ligands to facilitate the catalytic cycle and can proceed under milder conditions than traditional methods. semanticscholar.org

Photoredox catalysis also presents a modern, metal-free option for the C-H cyanation of arenes, although its application to difunctionalization remains a significant challenge. nih.gov

A hypothetical retrosynthetic analysis of this compound suggests a convergent strategy. The target molecule can be disconnected at the C-CN bonds or by separating the aromatic ring from its functional groups. A plausible convergent approach would involve coupling two pre-functionalized fragments.

Figure 1: Hypothetical Convergent Retrosynthesis of this compound

This strategy would involve a late-stage introduction of the nitrile groups onto a pre-existing fluorinated benzene (B151609) ring, likely via a transition-metal-catalyzed cross-coupling reaction as discussed previously. For example, starting with 4-fluoro-1,2-dibromobenzene, a double cyanation reaction would assemble the final product in a single, convergent step from an advanced intermediate. This avoids carrying the sensitive nitrile groups through multiple synthetic transformations. The solid-phase synthesis of asymmetrically substituted phthalocyanines, where one phthalonitrile unit is attached to a resin and reacted with another in solution, exemplifies a sophisticated convergent strategy in a related field. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in the synthesis of industrial chemicals like this compound.

A key focus of green chemistry is the reduction of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally harmful. This has led to the exploration of solvent-free reaction conditions. For the synthesis of phthalocyanines from phthalonitriles, solid-state methods have proven effective. guilan.ac.irworldscientific.com These techniques include:

Microwave-assisted synthesis: Microwave irradiation can accelerate reaction rates and often allows for reactions to be conducted without a solvent or with a minimal amount of a high-boiling, less hazardous liquid. worldscientific.com

Ball-milling (Mechanochemistry): This technique involves grinding solid reactants together, sometimes with a catalytic amount of liquid, to initiate a chemical reaction. It dramatically reduces solvent usage and can lead to the formation of unique product polymorphs.

The synthesis of phthalocyanine derivatives has been successfully demonstrated under solvent-free conditions using catalysts over nanodimensional zeolites or by microwave-assisted solid-phase cyclocondensation. guilan.ac.irworldscientific.com These methods avoid the use of high-boiling, difficult-to-remove solvents like dimethylaminoethanol (B1669961) (DMAE), making the process more environmentally friendly. nih.gov Similar strategies could be adapted for the synthesis of this compound itself, particularly if the reaction involves solid reactants and catalysts. growingscience.com

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as addition and rearrangement reactions, are considered "greener" because they generate minimal waste. In contrast, substitution and elimination reactions inherently have lower atom economy because they produce byproducts.

The synthesis of this compound via SNAr from a precursor like 4-chloro- or 4-nitrophthalonitrile (B195368) is a substitution reaction. For example, in a hypothetical synthesis from 4-chlorophthalonitrile (B101201) and potassium fluoride (B91410):

C₈H₃ClN₂ + KF → C₈H₃FN₂ + KCl

Scale-Up Considerations and Industrial Relevance of Synthetic Routes

The successful scale-up of a chemical process requires careful consideration of various parameters to ensure that the reaction is not only efficient and economical but also safe to operate on a large scale. For the synthesis of this compound, the choice between the Balz-Schiemann reaction and nucleophilic aromatic substitution has significant implications for industrial production.

Nucleophilic Aromatic Substitution (SNAr) Route

The synthesis of this compound via nucleophilic aromatic substitution, typically involving the displacement of a nitro group from 4-nitrophthalonitrile with a fluoride source, is an attractive option for industrial production. The precursor, 4-nitrophthalonitrile, can be synthesized from phthalonitrile through nitration.

Key Scale-Up Considerations for the SNAr Route:

Raw Material Availability and Cost: Phthalonitrile, the ultimate starting material, is a readily available and relatively inexpensive commodity chemical. The cost of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and the fluoride source (e.g., potassium fluoride) are also critical economic factors.

Reaction Conditions: The SNAr reaction often requires high temperatures and polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to achieve reasonable reaction rates and yields. On an industrial scale, the use of high-boiling point solvents can lead to increased energy consumption for heating and solvent recovery.

Process Safety: The nitration of phthalonitrile is a highly exothermic reaction and requires strict temperature control to prevent runaway reactions and the formation of undesirable byproducts. The handling of concentrated acids also poses significant safety challenges. The SNAr reaction itself can be exothermic and requires careful monitoring.

Waste Management: The SNAr route generates significant amounts of waste, including acidic wastewater from the nitration step and solvent waste. The treatment and disposal of this waste are major environmental and cost considerations for industrial production.

Industrial Relevance: The SNAr route is often favored in industrial settings due to the relatively low cost of the starting materials and the potential for high throughput. However, the hazardous nature of the nitration step and the challenges associated with waste management can be significant drawbacks.

| Parameter | Laboratory Scale | Industrial Scale |

| Starting Material | 4-Nitrophthalonitrile | Phthalonitrile (for in-situ nitration) |

| Fluoride Source | Potassium Fluoride (KF) | Spray-dried KF for high reactivity |

| Solvent | DMF, DMSO | Solvent recovery and recycling systems |

| Temperature | 150-200 °C | Optimized for energy efficiency |

| Yield | 80-90% | >85% with process optimization |

| Safety | Fume hood, personal protective equipment | Automated control systems, blast-proof reactors |

| Waste | Acidic and organic waste | On-site waste treatment facilities |

Balz-Schiemann Reaction Route

The Balz-Schiemann reaction offers an alternative pathway to this compound, starting from 4-aminophthalonitrile (B1265799). This method involves the diazotization of the amino group, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.

Key Scale-Up Considerations for the Balz-Schiemann Reaction:

Diazotization Step: The formation of the diazonium salt is typically carried out at low temperatures (0-5 °C) to ensure the stability of the intermediate. Precise temperature control is critical to prevent decomposition and ensure high yields.

Isolation and Handling of Diazonium Salts: Aryl diazonium salts are often unstable and can be explosive when isolated in a dry state. This inherent instability poses a significant safety risk, particularly on a large scale. To mitigate this, in-situ decomposition or the use of continuous flow reactors is highly recommended for industrial applications.

Decomposition of the Diazonium Salt: The thermal decomposition of the diazonium tetrafluoroborate requires elevated temperatures, which can lead to the formation of byproducts. The use of ionic liquids or specialized solvents can help to control the reaction and improve yields.

Fluorinating Agent: The reaction traditionally uses fluoroboric acid (HBF4), which can be corrosive and expensive.

Industrial Relevance: The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides. However, the safety concerns associated with the handling of diazonium salts have historically limited its large-scale industrial application. The development of continuous flow technologies has significantly improved the safety profile of this reaction, making it a more viable option for industrial production. Continuous flow reactors allow for the rapid consumption of the unstable diazonium intermediate, minimizing the risk of accumulation and potential explosion.

| Parameter | Batch Process | Continuous Flow Process |

| Starting Material | 4-Aminophthalonitrile | 4-Aminophthalonitrile |

| Diazotization | Low-temperature batch reactor | Microreactor with precise temperature control |

| Diazonium Salt | Isolation (high risk) or in-situ use | Generated and consumed in-situ (low risk) |

| Decomposition | Thermal decomposition in a batch reactor | Heated flow coil for controlled decomposition |

| Yield | 60-75% | >80% with optimized residence time |

| Safety | High risk of explosion with isolated salt | Significantly improved safety profile |

| Throughput | Limited by batch size | Scalable by parallelization of reactors |

Comparative Economic Analysis

A direct economic comparison of the two routes is complex and depends on various factors, including the scale of production, local raw material costs, and environmental regulations.

| Cost Factor | SNAr Route | Balz-Schiemann Route (Continuous Flow) |

| Raw Materials | Generally lower due to cheaper starting materials. | Can be higher due to the cost of 4-aminophthalonitrile and fluoroboric acid. |

| Capital Investment | High for nitration and waste treatment facilities. | Lower for a modular continuous flow setup compared to large batch reactors. |

| Operating Costs | High energy consumption for heating and solvent recovery. Significant waste disposal costs. | Potentially lower energy consumption and waste generation. |

| Safety Costs | High due to the handling of concentrated acids and exothermic reactions. | Lower due to the inherently safer design of continuous flow systems. |

Iii. Reactivity and Reaction Mechanisms of 4 Fluorophthalonitrile

Reactivity of Nitrile Functional Groups in 4-Fluorophthalonitrile

The two nitrile (-C≡N) groups on the this compound molecule are key centers of reactivity. The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

One of the most significant reactions of this compound is its use as a precursor in the synthesis of phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as dyes, pigments, and in photodynamic therapy. The formation of the phthalocyanine (B1677752) macrocycle occurs through a cyclotetramerization reaction, where four phthalonitrile (B49051) units condense. nih.govnih.gov

This reaction is typically carried out at high temperatures, often above 180°C, and can be templated by the presence of a metal salt (e.g., zinc acetate), which results in the formation of a metal phthalocyanine complex. rsc.orgresearchgate.net The general mechanism involves the initial formation of an isoindolenine intermediate, which then undergoes a stepwise condensation with three other units. The presence of the fluorine atom on the phthalonitrile ring can influence the reaction conditions required. For instance, due to the electron-withdrawing nature of fluorine, higher temperatures may be necessary compared to classical phthalonitrile cyclotetramerization. rsc.org

The synthesis of zinc tetrafluorophthalocyanine, for example, can be achieved by heating this compound with a zinc salt. sigmaaldrich.com The resulting fluorinated phthalocyanines often exhibit modified electronic properties and solubility compared to their non-fluorinated analogs.

Table 1: Conditions for Phthalocyanine Synthesis from Fluorinated Precursors

| Precursor | Metal Salt | Solvent | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|

| This compound Derivative | Zinc Acetate | Chloronaphthalene | 175 | Zinc Phthalocyanine Derivative | rsc.org |

| This compound | - | - | - | 2,9,16,23-Tetrafluorophthalocyanine | researchgate.net |

The electrophilic carbon atom of the nitrile group in this compound is susceptible to nucleophilic attack. chemistrysteps.com This can lead to a variety of addition and condensation reactions. A condensation reaction is a type of reaction where two molecules combine to form a larger molecule, with the loss of a small molecule such as water, ammonia (B1221849), or ethanol. wikipedia.orgchemistrytalk.orglibretexts.orgpearson.comyoutube.com

While the cyclotetramerization to form phthalocyanines is a prominent example, other nucleophiles can also react with the nitrile groups. For instance, in the presence of strong bases or acids, nitriles can be hydrolyzed to form amides and subsequently carboxylic acids. libretexts.org The reaction is initiated by the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon. chemistrysteps.comlibretexts.org

Additionally, organometallic reagents like Grignard reagents can add to the nitrile group to form, after hydrolysis, ketones. libretexts.org The nitrile groups can also participate in condensation reactions with compounds containing active methylene (B1212753) groups, often catalyzed by a base. These reactions, while less common for phthalocyanine synthesis, are fundamental to the reactivity of the nitrile functional group. chemistrysteps.com

Influence of Fluorine Atom on Aromatic Reactivity

The fluorine atom at the 4-position of the benzene (B151609) ring significantly influences the reactivity of the aromatic system, primarily by activating it towards nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for this compound. wikipedia.org The aromatic ring, which is typically nucleophilic, becomes electrophilic due to the strong electron-withdrawing effects of the two nitrile groups and the fluorine atom. wikipedia.orgmasterorganicchemistry.com This allows for the displacement of the fluoride (B91410) ion, a good leaving group in this context, by a variety of nucleophiles. masterorganicchemistry.com

The SNAr reaction generally proceeds via a two-step addition-elimination mechanism. pressbooks.pub A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the ortho and para nitrile groups. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

A wide range of nucleophiles can be employed in SNAr reactions with this compound, including:

O-Nucleophiles: Alcohols and phenols (in the presence of a base) can displace the fluorine to form ethers.

N-Nucleophiles: Amines and azides can react to form substituted anilines and aryl azides, respectively.

S-Nucleophiles: Thiols can be used to introduce thioether linkages.

Table 2: Examples of SNAr Reactions on Activated Fluoroarenes

| Fluoroarene | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Electron-poor Fluoroarenes | Azoles, Amines, Carboxylic acids | Substituted Arenes | nih.gov |

| 4-Chlorobenzoic acid | Piperidine | 4-piperidin-1-yl benzoic acid | researchgate.net |

The regioselectivity of the SNAr reaction on this compound is dictated by the electronic effects of the substituents. For a successful SNAr reaction, strong electron-withdrawing groups must be positioned ortho or para to the leaving group (in this case, fluorine). masterorganicchemistry.compressbooks.pub This positioning is crucial for the stabilization of the negative charge in the Meisenheimer intermediate through resonance.

In this compound, one nitrile group is ortho to the fluorine atom, and the other is meta. The ortho nitrile group can effectively delocalize the negative charge of the intermediate, thus activating the C4 position for nucleophilic attack. The fluorine atom itself contributes to the activation of the ring through its strong inductive electron-withdrawing effect, which polarizes the C-F bond and makes the carbon atom more electrophilic.

Mechanistic Investigations of Key Reactions

Mechanistic studies of reactions involving this compound and related compounds often employ a combination of experimental techniques and computational modeling. For SNAr reactions, kinetic studies can provide insights into the reaction rates and the stability of the Meisenheimer intermediate. The structure and stability of these intermediates can also be investigated using spectroscopic methods like NMR.

Computational studies, such as those using Density Functional Theory (DFT), can be used to model the reaction pathways, calculate activation energies, and visualize the transition states and intermediates. researchgate.net These studies can help to elucidate the detailed electronic effects of the fluorine and nitrile substituents on the reaction mechanism and regioselectivity. For instance, computational models can confirm the stabilization of the Meisenheimer complex by the ortho nitrile group in SNAr reactions.

In the context of phthalocyanine formation, mechanistic investigations help to understand the stepwise assembly of the macrocycle and the role of the metal template in directing the cyclotetramerization.

Spectroscopic Probes of Reaction Intermediates

The direct observation and characterization of transient intermediates in the reactions of this compound are crucial for confirming mechanistic pathways. Spectroscopic techniques are vital tools for this purpose, allowing researchers to probe the structure and electronic properties of short-lived species.

While specific studies detailing the spectroscopic probing of reaction intermediates for this compound itself are not widely available in the reviewed literature, analogous systems and general principles provide insight. For instance, in reactions involving related fluorinated aromatic compounds, techniques like transient absorption spectroscopy could be employed to detect intermediates. This method involves exciting the reaction mixture with a short pulse of light and monitoring the absorption of a second light beam to detect transient species.

In the context of nucleophilic aromatic substitution, intermediates such as the Meisenheimer complex could potentially be characterized using methods like NMR or UV-Vis spectroscopy under specific conditions (e.g., low temperatures) that prolong the intermediate's lifetime. Furthermore, in reactions involving radical species, Electron Spin Resonance (ESR) spectroscopy is an indispensable tool for detecting and characterizing paramagnetic intermediates. researchgate.net For example, ESR has been used to ascertain the nature of radical intermediates in reactions of perfluorophthalonitrile with nitroxide moieties. researchgate.net

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the mechanism of a reaction by quantifying the rate at which it proceeds and how that rate is influenced by factors such as reactant concentrations, temperature, and solvent. For this compound, a primary focus of kinetic analysis is its nucleophilic aromatic substitution (SNAr) reactions.

The SNAr reaction is typically a two-step process, and its rate is often dependent on the concentrations of both the aromatic substrate (this compound) and the nucleophile, thus following second-order kinetics. libretexts.org The rate law for such a reaction can be expressed as:

Rate = k[this compound][Nucleophile]

Where k is the second-order rate constant. The value of k is influenced by the nature of the nucleophile, the solvent, and the specific substituents on the aromatic ring. For example, studies on analogous systems, such as 4-X-substituted-2,6-dinitrochlorobenzenes reacting with pyridines, have shown that the rate constant increases with the electron-withdrawing strength of the substituent (X) and the nucleophilicity of the pyridine (B92270). scispace.com Similarly, solvent choice is critical; polar aprotic solvents often accelerate SNAr reactions. scispace.com

Experimental determination of these rate constants can be achieved through various methods, including conductometry or spectroscopy, by monitoring the change in concentration of a reactant or product over time. scispace.comrsc.org

Table 1: Factors Influencing SNAr Reaction Rates of Activated Aryl Halides This table is based on general principles of SNAr reactions and data from analogous systems.

| Factor | Effect on Reaction Rate | Rationale |

| Nucleophile Strength | Increased nucleophilicity generally increases the rate. | A stronger nucleophile more readily attacks the electron-deficient aromatic ring. |

| Leaving Group | Better leaving groups can increase the rate (less significant than the addition step). | The C-F bond is strong, but the rate is often determined by the initial nucleophilic attack. |

| Solvent Polarity | Polar aprotic solvents (e.g., acetonitrile, DMSO) typically increase the rate. | These solvents solvate the cation but not the nucleophile, increasing its effective reactivity. |

| Electron-Withdrawing Groups | Stronger electron-withdrawing groups (like the -CN in 4-FPN) increase the rate. | They stabilize the negative charge of the Meisenheimer complex intermediate. |

Data adapted from principles discussed in related kinetic studies of SNAr reactions. libretexts.orgscispace.com

Computational Modeling of Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating complex reaction mechanisms, complementing experimental findings. researchgate.net By modeling the potential energy surface of a reaction, researchers can calculate the energies of reactants, products, transition states, and intermediates, providing a detailed, step-by-step view of the reaction pathway. nih.gov

For reactions involving this compound, computational models can:

Confirm reaction mechanisms: DFT studies can verify the proposed SNAr mechanism by locating the Meisenheimer complex as a stable intermediate and calculating the energy barriers (activation energies) for its formation and subsequent decomposition to products. researchgate.net

Analyze substituent effects: Theoretical calculations can quantify how different substituents on the phthalonitrile ring or the nucleophile affect the reaction's activation energy, thus explaining observed reactivity trends. nih.gov

Predict reactivity: By comparing the calculated energy barriers for different potential reaction pathways, computational models can predict the most likely product of a reaction under given conditions.

For example, a computational study on the formation of a diaminophthalonitrile derivative from a dibromo precursor used DFT to analyze the kinetics and thermodynamics, identifying two major steps with distinct activated complexes. researchgate.net Such studies provide key data points like activation energies and changes in enthalpy (ΔH) and Gibbs free energy (ΔG), which are crucial for a complete understanding of the reaction profile. researchgate.net While specific DFT studies exclusively on this compound were not identified in the search, the methodologies are directly applicable and provide a framework for how its reactivity can be modeled. mdpi.com

Table 2: Representative Data from Computational Reaction Pathway Analysis This table presents hypothetical but realistic data types obtained from DFT calculations on an SNAr reaction, based on findings from similar systems.

| Species | Relative Energy (kJ/mol) | Description |

| Reactants (4-FPN + Nu⁻) | 0 | Starting materials |

| Transition State 1 (TS1) | +50 | Energy barrier for nucleophilic attack |

| Meisenheimer Intermediate | -25 | Stable intermediate after nucleophilic addition |

| Transition State 2 (TS2) | +15 | Energy barrier for leaving group elimination |

| Products | -80 | Final products after fluoride leaves |

This illustrative data shows the energetic landscape of a typical SNAr reaction, with the initial nucleophilic attack (TS1) being the rate-determining step.

Iv. Advanced Spectroscopic Characterization Techniques for 4 Fluorophthalonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in organic chemistry for determining molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the hydrogen and carbon framework of 4-fluorophthalonitrile. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while spin-spin coupling provides information about neighboring atoms.

In the ¹H NMR spectrum of this compound, the aromatic protons exhibit a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom. The electron-withdrawing nature of the two nitrile groups and the fluorine atom deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to benzene (B151609). oregonstate.edu The proton ortho to the fluorine atom would be expected to show a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two protons would also display complex splitting patterns reflecting their coupling with neighboring protons and the fluorine atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the nitrile groups typically appear in the range of 110-120 ppm. The aromatic carbon atoms show distinct signals, with the carbon atom directly bonded to the fluorine atom exhibiting a large C-F coupling constant. libretexts.org The chemical shifts of the aromatic carbons are influenced by the electronegativity of the fluorine and the anisotropic effects of the nitrile groups.

To illustrate the expected spectral features, the NMR data for the closely related compound, 4-fluorobenzonitrile, is presented below. The addition of a second nitrile group in this compound would further influence the chemical shifts, generally causing a downfield shift for the aromatic protons and carbons due to increased electron withdrawal.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | 7.68 | dd | J(H,H) = 9.1, J(H,F) = 5.1 | H-2, H-6 |

| ¹H | 7.19 | dd | J(H,H) = 9.1, J(H,F) = 8.2 | H-3, H-5 |

| ¹³C | 164.5 | d | J(C,F) = 254.0 | C-F |

| ¹³C | 132.8 | d | J(C,F) = 9.0 | C-2, C-6 |

| ¹³C | 118.0 | s | - | C≡N |

| ¹³C | 116.5 | d | J(C,F) = 22.0 | C-3, C-5 |

| ¹³C | 108.5 | d | J(C,F) = 1.5 | C-1 |

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides valuable information about the electronic environment of the fluorine atom. The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the nitrile groups and the aromatic ring system.

The two electron-withdrawing nitrile groups are expected to deshield the fluorine atom, resulting in a downfield chemical shift compared to fluorobenzene. alfa-chemistry.com The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃. ucsb.edu For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, which will be split into a multiplet due to coupling with the aromatic protons. The magnitude of the H-F coupling constants can provide further structural confirmation. huji.ac.il

| Compound Type | Typical ¹⁹F Chemical Shift Range (ppm) |

|---|---|

| Aryl Fluorides (Ar-F) | -100 to -140 |

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would reveal the coupling between adjacent protons on the aromatic ring, helping to assign their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is used to definitively assign the carbon signals based on the known proton assignments.

Variable-temperature (VT) NMR is used to study dynamic processes in molecules, such as conformational changes or restricted rotation, that occur on the NMR timescale. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, such as broadening or sharpening, which can provide information about the energy barriers of these processes.

For this compound, VT-NMR could be employed to investigate the possibility of restricted rotation around the C-CN bonds at very low temperatures. While significant restriction is unlikely at ambient temperatures, studying the molecule at different temperatures could reveal subtle dynamic behaviors or intermolecular interactions in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. youtube.com Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the nitrile (C≡N), carbon-fluorine (C-F), aromatic carbon-carbon (C=C), and aromatic carbon-hydrogen (C-H) bonds. The strong electron-withdrawing nature of the nitrile groups can influence the frequencies of the aromatic ring vibrations. researchgate.net The presence of a sharp, intense band around 2230 cm⁻¹ is a clear indicator of the nitrile functional group. nih.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Nitrile (C≡N) | Stretching | 2240 - 2220 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Carbon-Fluorine (C-F) | Stretching | 1250 - 1020 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive analytical technique that provides a chemical fingerprint of a molecule by probing its vibrational modes. youtube.com When monochromatic light, typically from a laser, interacts with this compound, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). youtube.com This inelastic scattering results in a shift in the frequency of the scattered light, known as the Raman shift, which corresponds directly to the energy of specific molecular vibrations. youtube.com

The Raman spectrum of this compound is characterized by a series of peaks corresponding to the distinct vibrational modes within the molecule. Key vibrations include:

C≡N Stretching: The nitrile groups exhibit a strong and characteristic stretching vibration.

Aromatic C=C Stretching: The benzene ring has several stretching modes that are sensitive to substitution patterns. nih.gov

C-H Stretching and Bending: Vibrations associated with the aromatic C-H bonds are also observable. nih.gov

C-F Stretching: The carbon-fluorine bond has a characteristic stretching frequency.

For related aromatic nitriles, these peaks appear in distinct spectral regions. For instance, in a study of the similar molecule 4-Aminophthalonitrile (B1265799), characteristic Raman shifts were experimentally observed and assigned to specific vibrational modes, as shown in the table below. researchgate.net Similar vibrational patterns are expected for this compound, with shifts influenced by the electronic effects of the fluorine substituent.

| Observed Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3080 | Aromatic C-H Stretching |

| 2227 | C≡N Stretching |

| 1585 | Aromatic C=C Stretching |

| 1294 | C-NH₂ Stretching |

| 1159 | Aromatic C-H In-plane Bending |

| 550 | C-C≡N Bending |

Density Functional Theory (DFT) for Vibrational Spectra Prediction

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to predict the molecular structure and properties of compounds, including their vibrational spectra. nih.govspectroscopyonline.com By solving the electronic structure of a molecule, DFT calculations can accurately predict the frequencies and intensities of vibrational modes that are active in Raman and Infrared (IR) spectroscopy. nih.govcyberleninka.ru

This theoretical approach is invaluable for the study of this compound for several reasons:

Spectrum Assignment: DFT calculations provide a complete set of vibrational modes, which aids in the definitive assignment of experimentally observed Raman and IR peaks. researchgate.net

Confirmation of Structure: The agreement between the calculated and experimental spectra serves as strong evidence for the proposed molecular structure.

Predictive Power: DFT can predict the spectra of novel or unstable derivatives before they are synthesized.

The accuracy of DFT predictions is highly dependent on the chosen functional and basis set. For molecules like this compound, hybrid functionals such as B3LYP combined with Pople-style basis sets like 6-311++G** are commonly employed to achieve a good balance between computational cost and accuracy. spectroscopyonline.comcyberleninka.ru The calculated vibrational frequencies are often scaled by a constant factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. researchgate.net

| Vibrational Assignment | Experimental FT-Raman | Calculated (DFT) |

|---|---|---|

| Aromatic C-H Stretching | 3080 | 3080 |

| C≡N Stretching | 2227 | 2231 |

| Aromatic C=C Stretching | 1585 | 1588 |

| C-NH₂ Stretching | 1294 | 1290 |

| Aromatic C-H In-plane Bending | 1159 | 1159 |

| C-C≡N Bending | 550 | 551 |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and deduce its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of an ion with extremely high accuracy, typically to within a few parts per million (ppm). thermofisher.com This precision allows for the determination of the exact mass of a molecule, which in turn enables the unambiguous calculation of its elemental formula. thermofisher.compnnl.gov Techniques such as Fourier-transform ion cyclotron resonance (FT-ICR) MS and Orbitrap MS provide the high resolving power necessary for these measurements. nih.govnih.gov

For this compound, HRMS is the definitive method for confirming its molecular formula, C₈H₃FN₂. By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental composition can be verified with a high degree of confidence.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₃FN₂ |

| Calculated Monoisotopic Mass | 146.02805 u |

In a mass spectrometer, molecules are ionized, often leading to the formation of a molecular ion (M⁺•) which corresponds to the molecular weight of the compound. chemguide.co.uk This molecular ion is energetically unstable and can break apart into smaller, charged fragments and neutral radicals. libretexts.org The pattern of these fragments provides a roadmap of the molecule's structure.

For this compound, the aromatic ring imparts significant stability, leading to an expectedly prominent molecular ion peak at m/z = 146. libretexts.org The fragmentation pattern would be characterized by the loss of specific neutral fragments, giving rise to other significant peaks in the mass spectrum. Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

Potential fragmentation pathways include:

Loss of a Cyano Radical: Cleavage of a C-CN bond would result in a fragment ion.

Loss of Hydrogen Cyanide (HCN): Rearrangement and elimination of HCN is a common pathway for nitrile-containing compounds.

Loss of Fluorine or HF: Cleavage of the C-F bond or elimination of hydrogen fluoride (B91410) could occur. nih.gov

Ring Fragmentation: At higher energies, the stable aromatic ring can rupture, leading to smaller fragment ions.

| m/z | Possible Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 146 | [C₈H₃FN₂]⁺• | - (Molecular Ion) |

| 120 | [C₇H₃F]⁺• | •CN |

| 119 | [C₇H₂FN]⁺• | HCN |

| 99 | [C₇H₂N]⁺• | HCN, HF |

Electronic Absorption Spectroscopy (UV-Vis-NIR)

Electronic absorption spectroscopy, covering the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions, investigates the electronic transitions within a molecule. youtube.com The absorption of light at specific wavelengths promotes electrons from lower-energy ground states to higher-energy excited states. The resulting spectrum provides information about the electronic structure and extent of conjugation in a molecule. nih.gov

The UV-Vis spectrum of this compound itself is dominated by absorptions in the UV region, corresponding to π→π* transitions within the substituted benzene ring. The presence of the nitrile and fluorine substituents influences the precise energy (and thus, wavelength) of these transitions compared to unsubstituted benzene.

The true utility of this technique becomes apparent when analyzing the derivatives of this compound, particularly phthalocyanines. researchgate.net Phthalocyanines are large macrocyclic compounds formed by the cyclotetramerization of phthalonitrile (B49051) precursors. They possess an extensive π-conjugated system, which gives rise to very strong electronic absorptions in the visible and near-infrared regions.

The electronic spectra of phthalocyanines are typically characterized by two main absorption regions:

The Q-band: An intense absorption in the visible/near-IR region (typically 600-800 nm), which is responsible for the characteristic blue or green color of these compounds. This band arises from the π→π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the macrocycle. researchgate.net

The B-band (or Soret band): A strong absorption in the near-UV region (typically 300-450 nm) corresponding to deeper π→π* transitions. researchgate.net

The position and intensity of these bands can be fine-tuned by the substituents on the periphery of the phthalocyanine (B1677752) ring. The electron-withdrawing fluorine atoms in derivatives of this compound can modulate the HOMO-LUMO energy gap, leading to shifts in the absorption maxima.

| Absorption Band | Typical Wavelength Range (nm) | Associated Electronic Transition |

|---|---|---|

| Q-band | 600 - 800 | π→π* (HOMO→LUMO) |

| B-band (Soret) | 300 - 450 | Deeper π→π* Transitions |

Solvent Effects and Aggregation Phenomena

The photophysical properties of this compound and its derivatives, such as metallophthalocyanines, are profoundly influenced by their interaction with the surrounding solvent medium and their inherent tendency to self-associate or aggregate in solution. These phenomena, known as solvatochromism and aggregation, are critical to understand as they directly impact the material's performance in applications like sensing, catalysis, and photodynamic therapy.

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's absorption and emission spectra upon a change in solvent polarity. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.org For polar molecules like this compound derivatives, an increase in solvent polarity typically leads to a stabilization of both the ground and excited states. However, the extent of this stabilization is often different for each state.

Positive Solvatochromism (Bathochromic Shift) : If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more significantly. This reduces the energy gap between the two states, resulting in a shift of the absorption/emission bands to longer wavelengths (a red shift). This is a common observation for many dye molecules. wikipedia.orgmdpi.com

Negative Solvatochromism (Hypsochromic Shift) : Conversely, if the ground state is more polar or if specific interactions like hydrogen bonding stabilize the ground state more than the excited state, an increase in solvent polarity will lead to a larger energy gap. This results in a shift to shorter wavelengths (a blue shift). wikipedia.org

Studies on substituted phthalonitriles and their phthalocyanine derivatives consistently show marked solvatochromic behavior. The specific nature of the shift depends on the substituents and the central metal ion in the case of phthalocyanines.

Aggregation is a common phenomenon for planar aromatic molecules like phthalocyanines derived from this compound. researchgate.net Due to strong van der Waals forces and π-π stacking interactions, these molecules tend to self-assemble into larger ordered structures in solution, particularly in aqueous or mixed-solvent systems. researchgate.net This aggregation significantly alters the electronic absorption spectrum. The nature of the spectral shift is explained by Kasha's exciton theory, which describes the coupling of transition dipoles in the constituent molecules. Two primary types of aggregates are distinguished:

H-aggregates (Hypsochromic) : These typically involve a face-to-face stacking arrangement of the molecules. This arrangement leads to a blue shift in the main absorption band (the Q-band for phthalocyanines) compared to the monomer.

J-aggregates (Bathochromic) : These are characterized by an edge-to-edge or slipped-stack arrangement. This configuration results in a red-shifted and often sharpened absorption band.

The tendency to aggregate can be controlled by several factors. The introduction of bulky substituents on the periphery of the molecule can create steric hindrance, preventing the close approach required for π-π stacking and thus favoring the monomeric state even at high concentrations. nih.gov For instance, studies on fluorinated zinc phthalocyanines have shown that they form aggregates in water-ethanol mixtures, which can be readily observed through UV-Vis spectroscopy. researchgate.net

The aggregation process can be monitored by observing changes in the UV-Vis and fluorescence spectra as a function of concentration or solvent composition. For example, in a solvent where the molecule is monomeric (like DMSO), a characteristic sharp Q-band is observed. Upon adding a non-solvent (like water), the intensity of this band decreases, and new, shifted bands corresponding to H- or J-aggregates appear.

Table 1: Influence of Solvent and Aggregation on Spectral Properties of Phthalonitrile Derivatives

| Phenomenon | Condition | Primary Interaction | Observed Spectral Shift | Typical Example |

|---|---|---|---|---|

| Positive Solvatochromism | Increasing Solvent Polarity | Stabilization of a more polar excited state | Bathochromic (Red Shift) | π-π* transitions in donor-acceptor systems |

| Negative Solvatochromism | Increasing Solvent Polarity | Stabilization of a more polar ground state | Hypsochromic (Blue Shift) | n-π* transitions where lone pairs are involved in H-bonding |

| H-Aggregation | High Concentration / Poor Solvent | π-π stacking (Face-to-Face) | Hypsochromic (Blue Shift) | Co-facial stacking of phthalocyanine rings |

| J-Aggregation | Specific conditions / Molecular Design | π-π stacking (Edge-to-Edge) | Bathochromic (Red Shift) | Slipped-stack arrangement of cyanine dyes |

Time-Dependent Density Functional Theory (TD-DFT) for Spectral Prediction

Predicting the electronic absorption spectra of molecules like this compound and its derivatives is essential for designing new materials with tailored optical properties. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational tool for this purpose, offering a favorable balance between accuracy and computational cost. faccts.deacs.org

TD-DFT is an extension of ground-state DFT that allows for the calculation of electronic excited states. mdpi.com By computing the vertical excitation energies (transitions from the ground state to various excited states without change in geometry) and the corresponding oscillator strengths (the probability of a given transition), a theoretical UV-Vis spectrum can be simulated. mdpi.com This simulated spectrum can then be compared with experimental data to assign specific absorption bands to particular electronic transitions, such as π → π* or n → π* transitions.

The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. acs.org Different functionals are known to perform better for different types of electronic transitions (e.g., local excitations vs. charge-transfer excitations). For organic chromophores like phthalonitrile derivatives, hybrid functionals such as B3LYP are commonly employed and have been shown to provide results that correlate well with experimental spectra.

Furthermore, to accurately model the behavior of these molecules in a realistic chemical environment, it is crucial to include the effects of the solvent in the calculations. This is typically achieved using implicit solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. This approach allows the simulation to account for the solvatochromic shifts observed experimentally.

A typical TD-DFT study on a this compound derivative would involve:

Geometry Optimization : The ground-state molecular structure is optimized using DFT to find its lowest energy conformation.

Frequency Calculation : Vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum.

Excited State Calculation : TD-DFT is used to calculate the energies and oscillator strengths of the lowest several dozen singlet electronic transitions. faccts.de

Spectral Simulation : The calculated transitions are convoluted with a broadening function (e.g., Gaussian or Lorentzian) to generate a smooth theoretical spectrum that can be directly compared with the experimental one.

Computational studies on related systems, such as chloro-substituted phthalocyanines, have demonstrated the utility of TD-DFT in assigning the complex bands observed in their IR, Raman, and UV-Vis spectra. mdpi.com For this compound, TD-DFT can elucidate how the fluorine substituent modifies the energies of the frontier molecular orbitals (HOMO and LUMO) and influences the nature and energy of the principal electronic transitions.

Table 2: Comparison of Theoretical and Experimental Spectral Data for a Hypothetical Phthalonitrile Derivative

| Transition | Experimental λmax (nm) | TD-DFT Calculated λmax (nm) | Calculated Oscillator Strength (f) | Assignment |

|---|---|---|---|---|

| S0 → S1 | 350 | 345 | 0.02 | n → π |

| S0 → S2 | 298 | 295 | 0.65 | π → π (HOMO to LUMO) |

| S0 → S3 | 285 | 280 | 0.48 | π → π* (HOMO-1 to LUMO) |

| S0 → S4 | - | 260 | 0.00 | Forbidden Transition |

V. Computational Chemistry Studies of 4 Fluorophthalonitrile

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and energy of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.comresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally more efficient for larger systems. mdpi.com For 4-fluorophthalonitrile, DFT calculations would be employed to optimize its molecular geometry, predict its vibrational frequencies (infrared and Raman spectra), and determine key electronic properties.

These calculations would yield important energetic information, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic stability. A smaller gap typically indicates higher reactivity. Furthermore, DFT can be used to calculate properties like dipole moment, polarizability, and molecular electrostatic potential (MEP) maps, which are vital for understanding how the molecule interacts with other molecules and external electric fields.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, they serve as a benchmark for accuracy. nih.gov For a relatively small molecule like this compound, high-level ab initio calculations could be performed to obtain precise values for its geometry, energy, and other electronic properties, which can then be used to validate results from less computationally expensive methods like DFT.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

Basis Sets : A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), include more functions to better describe the distribution of electrons, leading to more accurate results at a higher computational cost.

Exchange-Correlation Functionals : In DFT, the exchange-correlation functional approximates the complex quantum mechanical effects of electron exchange and correlation. There is a hierarchy of functionals, from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGA) like BLYP and PBE, to hybrid functionals like B3LYP, which mix in a portion of exact exchange from Hartree-Fock theory. The choice of functional is crucial and is often guided by the specific properties being investigated and by benchmarking against experimental data or high-level ab initio results for similar systems.

Table 1: Common Methodologies in Quantum Chemical Calculations

| Method Type | Common Functionals/Levels | Typical Applications for this compound |

|---|---|---|

| Density Functional Theory (DFT) | B3LYP, PBE0, M06-2X | Geometry optimization, HOMO-LUMO gap, vibrational frequencies, MEP maps. |

| Ab Initio | HF, MP2, CCSD(T) | High-accuracy benchmark calculations for energy and geometry. |

| Basis Sets | 6-31G(d), 6-311++G(d,p), cc-pVTZ | Used with DFT and Ab Initio methods to describe atomic orbitals. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations calculate the motion of atoms and molecules over time, providing a dynamic picture of the system. This approach is invaluable for studying the conformational flexibility and intermolecular interactions of molecules like this compound in different environments. nih.gov

While the benzene (B151609) ring in this compound is rigid, the molecule is not entirely inflexible. MD simulations can be used to explore the vibrational modes and any potential, albeit limited, conformational flexibility. cyberleninka.rucore.ac.uk By simulating the molecule's movement over nanoseconds or longer, researchers can understand how it behaves at different temperatures and in different phases, providing insights into its dynamic stability.

The properties of a material are often governed by how its constituent molecules interact with each other. The fluorine and nitrile groups in this compound are expected to play a significant role in its intermolecular interactions.

In Solution : MD simulations can model the behavior of this compound when dissolved in various solvents. By explicitly including solvent molecules in the simulation box, it is possible to study solvation effects, such as the formation of hydrogen bonds or other non-covalent interactions between the solute and solvent. This is crucial for understanding its solubility and reactivity in solution.

In the Solid State : In the solid state, intermolecular forces dictate the crystal packing structure. The presence of the electronegative fluorine atom can lead to specific interactions, such as C–F···H–C or C–F···F–C contacts, which can influence the material's properties. MD simulations of the crystalline form can help elucidate the nature and strength of these interactions, including π-π stacking between aromatic rings and dipole-dipole interactions involving the nitrile groups. Understanding these forces is key to predicting and explaining the bulk properties of solid this compound.

Table 2: Investigating Intermolecular Forces with MD Simulations

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Influences crystal packing and solid-state properties. |

| Dipole-Dipole | Electrostatic interactions between polar nitrile groups. | Affects molecular orientation in condensed phases. |

| Halogen Bonding | Potential weak interactions involving the fluorine atom. | Can contribute to the stability of the crystal lattice. |

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting the spectroscopic signatures of molecules. These predictions aid in the interpretation of experimental spectra, help confirm molecular structures, and provide a deeper understanding of the electronic and vibrational properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, allows for the ab initio prediction of NMR chemical shifts (δ) and coupling constants. nih.govrsc.org

The calculation of ¹⁹F NMR chemical shifts is of particular interest for fluorinated compounds, though it presents unique challenges due to the high electron density around the fluorine atom. nih.gov Achieving high accuracy requires careful selection of computational methods. Studies have shown that DFT functionals like ωB97XD combined with basis sets such as aug-cc-pvdz can provide reliable results with a root mean square error (RMSE) as low as 3.57 ppm for a range of fluorine-containing molecules. rsc.org Similarly, for ¹³C NMR, specific combinations like the ωB97X-D functional with a def2-SVP basis set, coupled with a polarizable continuum solvent model (PCM), have been identified as highly effective. mdpi.com

For this compound, a computational study would first involve optimizing the molecule's geometry and then performing GIAO calculations to obtain the isotropic shielding values (σ) for each nucleus. The chemical shifts are then typically calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. nsf.gov While specific, comprehensive computational NMR studies for this compound are not extensively detailed in published literature, the established methodologies allow for a robust prediction of its NMR parameters.

Table 1: Predicted NMR Chemical Shift Parameters for this compound (Illustrative) This table illustrates the type of data generated from a computational NMR study. Actual values would be obtained from specific quantum chemical calculations.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |

|---|---|---|---|

| C1/C2 | ¹³C | ~110-115 | Attached to electron-withdrawing nitrile group |

| C3/C6 | ¹³C | ~120-135 | Aromatic ring carbons adjacent to nitrile and fluoro groups |

| C4 | ¹³C | ~160-165 (ipso-carbon) | Directly bonded to highly electronegative fluorine |

| C5 | ¹³C | ~115-120 | Aromatic ring carbon ortho to fluorine |

| CN | ¹³C | ~115-120 | Nitrile carbon chemical shift |

| F | ¹⁹F | ~ -105 to -115 | Electronic environment of the C-F bond in an aromatic system |

| H3/H6 | ¹H | ~7.8-8.0 | Deshielded by adjacent nitrile group |

| H5 | ¹H | ~7.3-7.5 | Influenced by adjacent fluorine atom |

Computational methods can accurately predict the infrared (IR) and Raman spectra of molecules by calculating their harmonic vibrational frequencies. cardiff.ac.uk This process begins with a geometry optimization to find the minimum energy structure of the molecule. Subsequently, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). uit.no Diagonalization of this matrix yields the vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration). uit.no

For substituted phthalonitriles, DFT calculations using functionals like B3LYP with basis sets such as 6-31++G** have been shown to produce theoretical spectra in good agreement with experimental data. cyberleninka.ru The assignment of calculated frequencies to specific molecular motions, such as stretching, bending, or torsional modes, is typically accomplished through a Potential Energy Distribution (PED) analysis. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on computational studies of related fluoroaromatic and phthalonitrile (B49051) compounds.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| C≡N Stretch | 2250-2230 | Strong | Medium |

| Aromatic Ring C=C Stretch | 1610-1450 | Medium-Strong | Medium-Strong |

| C-F Stretch | 1270-1210 | Very Strong | Weak |

| Aromatic C-H In-Plane Bend | 1300-1000 | Medium | Weak |

| Aromatic C-H Out-of-Plane Bend | 900-700 | Strong | Very Weak |

The electronic absorption spectra of molecules in the Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) regions can be predicted using Time-Dependent Density Functional Theory (TD-DFT). faccts.deyoutube.com This method calculates the energies required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital (vertical electronic transitions). mdpi.com The output of a TD-DFT calculation provides the wavelength (λ) of maximum absorption for each transition and its corresponding oscillator strength (f), which is proportional to the intensity of the absorption band. mdpi.com

For phthalocyanines and their precursors, TD-DFT methods have been successfully used to interpret their characteristic Q- and B-bands, which arise from π→π* transitions within the aromatic system. acs.org The accuracy of these predictions is sensitive to the choice of the DFT functional and the inclusion of a solvent model to simulate experimental conditions. mdpi.com A computational study on 4-aminophthalonitrile (B1265799), a closely related derivative, utilized TD-DFT to investigate its electronic spectrum. researchgate.net For this compound, the primary absorptions are expected to be π→π* transitions involving the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 3: Illustrative TD-DFT Output for Electronic Transitions of this compound This table represents typical data obtained from a TD-DFT calculation for an aromatic molecule.

| Excited State | Primary Orbital Transition | Calculated Wavelength (λ, nm) | Oscillator Strength (f) | Transition Character |

|---|---|---|---|---|

| S1 | HOMO → LUMO | ~295 | 0.08 | π→π |

| S2 | HOMO-1 → LUMO | ~280 | 0.02 | π→π |

| S3 | HOMO → LUMO+1 | ~250 | 0.15 | π→π |

| S4 | HOMO-2 → LUMO | ~235 | 0.01 | π→π |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them. nih.gov This provides a step-by-step understanding of the reaction mechanism, including the energetic barriers that determine the reaction rate.

A critical aspect of studying reaction mechanisms is the localization of the transition state (TS), which represents the maximum energy point along the minimum energy path between reactants and products. libretexts.org Computationally, a transition state is a first-order saddle point on the PES, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net Methods such as the Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2 or QST3) or relaxed potential energy scans are commonly used to locate these structures. berkeley.edugithub.io

Once the geometries and energies of the reactants (E_reactants) and the transition state (E_TS) are calculated, the activation energy (Ea) for that reaction step can be determined as the difference between them: Ea = E_TS - E_reactants. researchgate.net A study on the formation of 4,5-diaminophthalonitrile (B137029) from 4,5-dibromo-1,2-diaminobenzene and copper cyanide provides a relevant example. DFT calculations revealed a two-step mechanism with calculated activation energies of 189.0 kJ mol⁻¹ for the first substitution and 210.6 kJ mol⁻¹ for the second. researchgate.net Such calculations are crucial for understanding reaction kinetics and identifying the rate-determining step.

Table 4: Example Activation Energy Calculation from a DFT Study on a Phthalonitrile Synthesis Data adapted from a computational study on the formation of 4,5-diaminophthalonitrile. researchgate.net